REACTION_CXSMILES
|
[CH2:1]([Cl:5])[C:2](=[CH2:4])[CH3:3].S(=O)(=O)(O)O.[C:11]1([CH3:17])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[CH3:4][C:2]([C:14]1[CH:15]=[CH:16][C:11]([CH3:17])=[CH:12][CH:13]=1)([CH3:3])[CH2:1][Cl:5]
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Name
|
|
Quantity
|
49 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
92 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Type
|
CUSTOM
|
Details
|
Subsequently the reaction mixture is stirred during half an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 40° C
|
Type
|
CUSTOM
|
Details
|
No exothermal reaction
|
Type
|
CUSTOM
|
Details
|
after which the layers are separated
|
Type
|
WASH
|
Details
|
The organic layer is washed neutral with soda solution
|
Type
|
CUSTOM
|
Details
|
dried on MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled under diminished pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CCl)(C)C1=CC=C(C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |